molecular formula C23H22N2O3S B11241217 N-(2-ethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2-ethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11241217
M. Wt: 406.5 g/mol
InChI Key: FHRPMVHABJRWOU-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: is a complex organic compound featuring a thiazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazine ring. This can be achieved through the reaction of a substituted aniline with a thioamide under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiazine intermediate with an acyl chloride or anhydride.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to introduce the dioxide functionality. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the thiazine ring.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its thiazine ring structure is of particular interest for the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, N-(2-ethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The thiazine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the specific substitution pattern on the thiazine ring, which can significantly influence its biological activity and chemical reactivity. The presence of both ethyl and methyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-4-16-9-5-7-11-20(16)24-23(26)17-13-15(2)22-19(14-17)18-10-6-8-12-21(18)29(27,28)25(22)3/h5-14H,4H2,1-3H3,(H,24,26)

InChI Key

FHRPMVHABJRWOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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